molecular formula C12H11N7OS2 B14941859 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941859
M. Wt: 333.4 g/mol
InChI Key: JKNHOZIGMLEKNA-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as hydrochloric acid in ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-4-{[6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11N7OS2

Molecular Weight

333.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C12H11N7OS2/c1-5-8(7(3)20-17-5)4-9-14-15-12-19(9)16-11(21-12)10-6(2)13-18-22-10/h4H2,1-3H3

InChI Key

JKNHOZIGMLEKNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)CC4=C(ON=C4C)C

Origin of Product

United States

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